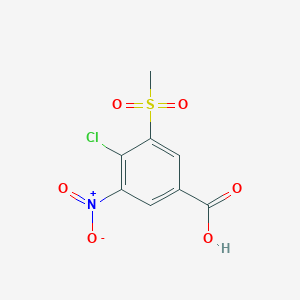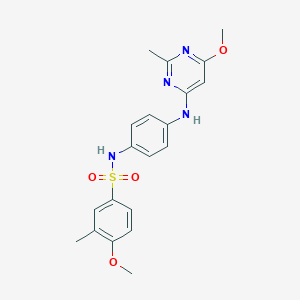
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a 5-methylisoxazole group, a 3-nitrophenyl group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common approach includes:
Formation of the 5-Methylisoxazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-5-methylisoxazole.
Attachment of the 3-Nitrophenyl Group: This step often involves a nucleophilic substitution reaction where the nitrophenyl group is introduced to the intermediate compound.
Formation of the Quinoline Core: The quinoline ring can be synthesized through a series of condensation reactions, often involving aniline derivatives and aldehydes.
Final Coupling Reaction: The final step involves coupling the quinoline core with the 5-methylisoxazole and 3-nitrophenyl groups under specific conditions, such as using a base catalyst in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
作用机制
The mechanism of action of 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
3-Amino-5-methylisoxazole: A simpler analog that serves as an intermediate in the synthesis of more complex compounds.
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents, used in various therapeutic applications.
Uniqueness
7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol is unique due to its combination of a quinoline core with a 5-methylisoxazole and a 3-nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .
属性
IUPAC Name |
7-[[(5-methyl-1,2-oxazol-3-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-12-10-17(23-28-12)22-18(14-4-2-6-15(11-14)24(26)27)16-8-7-13-5-3-9-21-19(13)20(16)25/h2-11,18,25H,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNEYJBYYRRFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-((4-phenyl-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2406125.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)




![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)
![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)


